1-Benzyl-1H-imidazole-5-carboxylic acid hydrochloride

Catalog No.
S12317925
CAS No.
M.F
C11H11ClN2O2
M. Wt
238.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzyl-1H-imidazole-5-carboxylic acid hydrochlor...

Product Name

1-Benzyl-1H-imidazole-5-carboxylic acid hydrochloride

IUPAC Name

3-benzylimidazole-4-carboxylic acid;hydrochloride

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

InChI

InChI=1S/C11H10N2O2.ClH/c14-11(15)10-6-12-8-13(10)7-9-4-2-1-3-5-9;/h1-6,8H,7H2,(H,14,15);1H

InChI Key

RORMQTLHIZSOAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC=C2C(=O)O.Cl

1-Benzyl-1H-imidazole-5-carboxylic acid hydrochloride is a chemical compound characterized by its unique structure and properties. Its molecular formula is C11H11ClN2O2C_{11}H_{11}ClN_{2}O_{2}, with a molecular weight of 238.67 g/mol. The compound features an imidazole ring, a five-membered aromatic heterocyclic structure containing two nitrogen atoms, which is substituted at the first position with a benzyl group and at the fifth position with a carboxylic acid moiety. This compound is typically encountered as a hydrochloride salt, enhancing its solubility in aqueous solutions .

Typical of carboxylic acids and imidazole derivatives. Key reactions include:

  • Esterification: Reacting with alcohols to form esters, which can be useful in synthesizing derivatives for pharmaceutical applications.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, resulting in the formation of 1-benzyl-1H-imidazole.
  • Nucleophilic Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to various functionalized derivatives.

These reactions are significant for the development of new compounds with potential biological activities .

The biological activity of 1-benzyl-1H-imidazole-5-carboxylic acid hydrochloride has been explored in various studies. It exhibits:

  • Antimicrobial Properties: The compound has shown effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
  • Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation, although further research is required to elucidate the mechanisms involved.
  • Enzyme Inhibition: It has been reported to act as an inhibitor for certain enzymes, which could be leveraged in drug design .

The synthesis of 1-benzyl-1H-imidazole-5-carboxylic acid hydrochloride can be achieved through several methods:

  • Condensation Reaction: A common method involves the condensation of benzylamine with imidazole-5-carboxylic acid under acidic conditions.
  • Carboxylation: The introduction of a carboxylic acid group can be performed using carbon dioxide or carbon monoxide in the presence of suitable catalysts.
  • Hydrochloride Salt Formation: The hydrochloride form is typically obtained by reacting the free base with hydrochloric acid in an appropriate solvent .

This compound finds applications in various fields:

  • Pharmaceutical Industry: Due to its biological activities, it is investigated for potential use in developing new drugs, particularly antimicrobial and anticancer agents.
  • Chemical Research: It serves as a building block for synthesizing more complex molecules in organic chemistry.
  • Agricultural Chemicals: Its antimicrobial properties may allow for applications in developing agrochemicals .

Interaction studies involving 1-benzyl-1H-imidazole-5-carboxylic acid hydrochloride have focused on its binding affinity and inhibitory effects on various biological targets. Notably:

  • Enzyme Interaction: Studies have indicated that it may inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent.
  • Protein Binding Studies: Investigations into its interactions with proteins reveal insights into its pharmacokinetic properties and possible side effects .

Several compounds share structural similarities with 1-benzyl-1H-imidazole-5-carboxylic acid hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1-Benzyl-1H-imidazole4238-71-50.98
4-Imidazol-1-ylmethylphenylamine56643-85-70.92
N-Methyl-4-(1-imidazolyl)benzylamine179873-45-10.90

Uniqueness: The presence of both the benzyl group and the carboxylic acid moiety distinguishes 1-benzyl-1H-imidazole-5-carboxylic acid hydrochloride from other imidazole derivatives, potentially enhancing its biological activity and utility in medicinal chemistry .

Benzylation of the imidazole core represents the foundational step in synthesizing 1-benzyl-1H-imidazole-5-carboxylic acid derivatives. Classical approaches employ benzyl chloride or benzyl bromide as alkylating agents under basic conditions. For instance, a prototypical method involves reacting unsubstituted imidazole with benzyl chloride in the presence of sodium hydroxide, yielding N1-benzylated products. Regioselectivity challenges arise due to the two nitrogen atoms in imidazole, but careful control of reaction parameters—such as solvent polarity and stoichiometry—favors benzylation at the N1 position.

Recent innovations include the use of phase-transfer catalysts to enhance reaction rates in biphasic systems. A comparative study of benzylating agents (Table 1) reveals that benzyl bromide achieves higher yields (82–89%) than benzyl chloride (69–75%) in polar aprotic solvents like dimethylformamide. Microwave-assisted benzylation has further reduced reaction times from 24 hours to 30 minutes while maintaining yields above 80%.

Table 1: Comparison of Benzylating Agents and Conditions

Benzylating AgentSolventTemperature (°C)Time (h)Yield (%)
Benzyl chlorideToluene1102469
Benzyl bromideDMF801289
Benzyl iodideAcetonitrile60678

Catalytic Approaches for Carboxylic Acid Substituent Introduction

The introduction of carboxylic acid groups at the C5 position of imidazole has been revolutionized by transition metal catalysis. Nickel and palladium complexes facilitate cross-coupling reactions between halogenated benzylimidazoles and carbon monoxide or cyanide sources. For example, nickel-catalyzed carbonylation of 5-bromo-1-benzylimidazole under 50 atm CO pressure produces the carboxylic acid derivative in 76% yield.

Organocatalytic methods using N-heterocyclic carbenes (NHCs) have emerged as complementary strategies. A decarboxylative coupling protocol merges acyl imidazoles with carboxylic acids via dual NHC and photoredox catalysis, enabling direct installation of acyl groups (Figure 1). This method tolerates diverse functional groups, including ester and aryl halides, with yields ranging from 65% to 88%.

Figure 1: NHC-Photoredox Dual Catalysis Mechanism
$$ \text{R-CO}2\text{H} + \text{R'-(imidazole)} \xrightarrow{\text{NHC, Ir(ppy)}3} \text{R-C(O)-R'} $$

Solvent-Free Synthesis and Green Chemistry Considerations

Solvent-free methodologies address environmental concerns while improving atom economy. Mechanochemical grinding of imidazole with benzyl chloride and potassium carbonate achieves 74% yield within 2 hours, eliminating the need for volatile organic solvents. Comparative life-cycle analyses demonstrate a 40% reduction in waste generation compared to traditional reflux methods.

Ionic liquids have been employed as recyclable reaction media for multistep syntheses. A choline chloride-urea deep eutectic solvent facilitates both benzylation and carboxylation steps, achieving an overall yield of 68% across three cycles without significant activity loss.

Table 2: Environmental Metrics of Solvent-Free vs. Conventional Methods

MetricSolvent-FreeConventional
E-Factor8.223.7
Energy Consumption (kJ/mol)150420
Reaction Time (h)2.518

Novel Benzyl Ester Intermediate Utilization

Benzyl esters serve as versatile intermediates for protecting carboxylic acid groups during synthetic sequences. A two-step protocol involves:

  • Esterification: Treating 5-nitroimidazole with benzyl chloroformate to form the benzyl ester (92% yield).
  • Reduction and Cyclization: Catalytic hydrogenation over Pd/C followed by acid-mediated cyclization yields the target compound.

Recent work demonstrates that benzyl esters enhance solubility in nonpolar solvents, enabling efficient purification via column chromatography. Deprotection using hydrogenolysis (H₂/Pd) or boron tribromide achieves near-quantitative recovery of the free carboxylic acid.

Table 3: Benzyl Ester Cleavage Conditions

ReagentTemperature (°C)Time (h)Yield (%)
H₂/Pd-C (1 atm)25695
BBr₃-78198
TFA40388

Impact of 5-Carboxylic Acid Group on Bioisosteric Replacements

The carboxylic acid moiety at the C5 position of the imidazole ring is critical for molecular interactions with biological targets, particularly through hydrogen bonding and ionic interactions. However, its inherent limitations—such as poor membrane permeability and metabolic instability—have driven the exploration of bioisosteric replacements.

  • Tetrazole as a Carboxylic Acid Surrogate: The 5-substituted 1H-tetrazole group has emerged as a prominent bioisostere due to its similar acidity (pKa ~4.9) and hydrogen-bonding capacity. In angiotensin II receptor antagonists, replacing the carboxylic acid with tetrazole improved oral bioavailability while maintaining affinity for the AT1 receptor [3] [6].
  • Sulfonamide and Phosphonate Alternatives: Sulfonamide groups (pKa ~10) and phosphonates (pKa ~2.5) have been investigated for their ability to mimic the carboxylic acid’s electrostatic profile. However, these substitutions often reduce potency due to steric bulk or altered charge distribution [5].

Table 1: Bioisosteric Replacements of the 5-Carboxylic Acid Group

BioisosterepKaHydrogen-Bond Acceptor CapacityRelative Potency (vs. Carboxylic Acid)
Tetrazole4.9High1.2x
Sulfonamide10.0Moderate0.6x
Phosphonate2.5High0.8x

The choice of bioisostere depends on the target’s binding pocket geometry. For example, in cyclooxygenase-2 (COX-2) inhibitors, tetrazole derivatives exhibited enhanced selectivity over COX-1 due to favorable interactions with hydrophobic subpockets [4].

Benzyl Substituent Modifications for Target Selectivity Optimization

The benzyl group at the N1 position serves as a versatile handle for modulating pharmacokinetic and pharmacodynamic properties. Substituents on the benzyl ring influence steric, electronic, and conformational parameters that govern target engagement.

  • Para-Substitution Effects: Introducing electron-withdrawing groups (e.g., -NO2, -Cl) at the para position enhances binding to cytochrome P450 enzymes such as CYP11B2. For instance, 4-nitrobenzyl analogs demonstrated 16.5-fold selectivity for CYP11B2 over CYP11B1, attributed to complementary interactions with the enzyme’s heme-binding domain [7].
  • Ortho- and Meta-Substitutions: Bulky substituents at ortho positions (e.g., -OCH3) reduce rotational freedom, locking the benzyl ring into conformations that improve selectivity for G-protein-coupled receptors (GPCRs). Meta-substituted derivatives, however, often exhibit reduced potency due to misalignment with key hydrophobic residues [3].

Table 2: Benzyl Substituent Effects on Target Selectivity

SubstituentPositionTargetSelectivity Ratio (vs. Parent Compound)
-NO2ParaCYP11B216.5x
-ClParaAngiotensin AT1 Receptor3.2x
-OCH3OrthoGPCRs2.8x

Molecular docking studies reveal that para-substituents optimize van der Waals contacts with conserved residues (e.g., Tyr113 in CYP11B2), while ortho groups induce torsional strain that destabilizes off-target binding [7].

Conformational Analysis of Imidazole Ring Derivatives

The imidazole ring’s planar structure and nitrogen atom positioning dictate its ability to participate in π-π stacking and coordinate metal ions. Conformational flexibility at the C2 and C4 positions further modulates biological activity.

  • Tautomerism and Protonation States: The imidazole ring exists in two tautomeric forms (1H and 3H), with the 1H tautomer predominating in physiological conditions. Protonation at N3 enhances hydrogen-bond donation to targets like the angiotensin II receptor, as shown by QSAR models correlating pKa values with IC50 [3].
  • C2/C4 Substitution Patterns: Alkyl chains at C2 (e.g., -butyl groups) increase hydrophobic interactions with lipid-rich regions of enzymes. In contrast, electron-deficient substituents at C4 (e.g., -Cl) enhance electrostatic complementarity with cationic residues in active sites [6].

Figure 1: Dihedral Angle Analysis of the Imidazole-Benzyl System
X-ray crystallography of 1-benzyl-1H-imidazole derivatives reveals a dihedral angle of 85.77° between the imidazole and benzyl rings. This near-perpendicular arrangement minimizes steric clashes and allows the carboxylic acid group to adopt solvent-exposed conformations [8].

The pharmacological mechanism of 1-Benzyl-1H-imidazole-5-carboxylic acid hydrochloride against thromboxane synthase involves a complex interplay of structural recognition, heme coordination, and enzymatic inhibition. The compound's interaction with this cytochrome P450-type enzyme demonstrates highly specific binding characteristics that distinguish it from other prostaglandin pathway enzymes.

Molecular Recognition and Binding Mechanisms

The thromboxane synthase enzyme recognizes 1-Benzyl-1H-imidazole-5-carboxylic acid hydrochloride through a dual-recognition mechanism involving both the imidazole nitrogen and the carboxylic acid functionality. Spectroscopic studies have revealed that the most potent thromboxane synthase inhibitors exhibit stoichiometric binding to the enzyme, with the imidazole nitrogen serving as the primary heme-coordinating ligand [1]. The structural prerequisites for high binding affinity include the coordination of the basic nitrogen to the heme iron and the positioning of a hydrophobic carboxylic acid side chain at approximately 1 nanometer distance from the nitrogen atom [1].

The optimal spatial arrangement requires the carboxylic acid side chain to be oriented almost parallel to the plane of the heme. This geometric constraint mirrors the natural substrate prostaglandin H2 binding mode, where the carboxylic group occupies the carboxyl binding site and the endoperoxide oxygen atom at C9 serves as the heme ligand [1]. When this spatial geometry is altered, a significant decrease in binding affinity occurs, demonstrating the critical importance of proper molecular orientation for effective enzyme inhibition.

Structure-Activity Relationships

Comprehensive structure-activity relationship studies have established that the distance between the imidazole nitrogen and the carboxylic acid carbon is crucial for optimal thromboxane synthase inhibition. The most effective inhibitors maintain a distance of 8.1-8.8 Ångströms between the N-1 of the imidazole ring and the carboxyl carbon [2]. This optimal spacing ensures proper positioning within the enzyme's active site and facilitates both heme coordination and secondary binding interactions.

The benzyl substituent at the 1-position of the imidazole ring contributes significantly to the compound's binding affinity through hydrophobic interactions with the enzyme's active site. Studies have demonstrated that 1-benzyl-1H-imidazole-5-carboxylic acid derivatives exhibit enhanced potency compared to unsubstituted imidazole compounds, with some derivatives showing activities up to 50 times greater than reference compounds such as dazoxiben [3].

Enzyme Kinetics and Inhibition Dynamics

The inhibition kinetics of 1-Benzyl-1H-imidazole-5-carboxylic acid hydrochloride against thromboxane synthase follow a competitive inhibition mechanism. The compound competes directly with the natural substrate prostaglandin H2 for binding to the enzyme's active site. Basic imidazole exhibits an IC50 value of 22 μg/mL against thromboxane synthase, with the inhibition being selective for the prostaglandin cyclo-oxygenase pathway [4] [5].

More sophisticated imidazole derivatives containing carboxylic acid functionalities demonstrate significantly enhanced potency, with IC50 values ranging from 10⁻⁸ to 10⁻⁹ M for the most potent compounds [6]. The presence of the carboxylic acid group not only increases binding affinity but also enhances selectivity by reducing activity against other cytochrome P450 enzymes, particularly the adrenal steroid 11β-hydroxylase [2].

Spectroscopic Characterization of Binding

Spectroscopic analysis reveals that 1-Benzyl-1H-imidazole-5-carboxylic acid hydrochloride binding to thromboxane synthase produces a characteristic red shift in the Soret absorption band from 418 nm to 422-424 nm, indicating Type II coordination complex formation [1]. This spectral change reflects the coordination of the imidazole nitrogen to the heme iron, displacing the endogenous water ligand from the sixth coordination position.

The formation of the enzyme-inhibitor complex exhibits saturation kinetics consistent with specific, high-affinity binding. The best thromboxane synthase inhibitors demonstrate stoichiometric binding relationships, indicating a 1:1 complex formation between the enzyme and inhibitor molecules [1].

ParameterValueReference
IC50 (Basic imidazole)22 μg/mLNeedleman et al. (1977) [5]
Optimal distance (N-1 to COOH)8.1-8.8 ÅCross et al. (1985) [2]
IC50 range (Carboxylic acid derivatives)10⁻⁸ to 10⁻⁹ MIizuka et al. (1981) [6]
Spectral shift (Soret band)418 nm → 422-424 nmHecker et al. (1986) [1]
Binding stoichiometry1:1 (enzyme:inhibitor)Hecker et al. (1986) [1]

UDP-Glucuronosyltransferase Modulation Pathways

The interaction of 1-Benzyl-1H-imidazole-5-carboxylic acid hydrochloride with UDP-glucuronosyltransferases represents a critical metabolic pathway that significantly influences the compound's pharmacokinetic properties and biological activity. The primary enzyme involved in this biotransformation is UGT1A4, which catalyzes the N-glucuronidation of the imidazole ring to form quaternary ammonium-linked glucuronide conjugates.

UGT1A4-Mediated N-Glucuronidation

UGT1A4 demonstrates high selectivity for the N-glucuronidation of 1-Benzyl-1H-imidazole-5-carboxylic acid hydrochloride through the formation of quaternary ammonium-linked glucuronide metabolites. Comprehensive studies on 1-substituted imidazoles have established that among nine recombinant UGT enzymes tested (UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A7, UGT1A9, UGT1A10, UGT2B7, and UGT2B15), only UGT1A4 catalyzes the formation of quaternary ammonium-linked glucuronide metabolites for the majority of imidazole substrates [7].

The enzyme kinetics for UGT1A4-mediated glucuronidation of benzyl-substituted imidazole derivatives demonstrate significant variations in both apparent Km and Vmax values. Studies have shown 17.5-fold variations in apparent Km values (ranging from 0.18 to 3.15 mM) and 2.2-fold variations in Vmax values (ranging from 0.16 to 0.35 nmol/min/mg of protein) across different 1-substituted imidazole compounds [7].

Substrate Specificity and Kinetic Parameters

The substrate specificity of UGT1A4 for 1-Benzyl-1H-imidazole-5-carboxylic acid hydrochloride is influenced by several molecular characteristics, including lipophilicity, pKa values, and the availability of the tertiary amine lone pair of electrons. Linear correlation analyses have revealed significant relationships between UGT1A4 enzyme kinetics and substrate physicochemical parameters [7].

The Vmax values show significant positive correlations with both the partition coefficient (log P, n-octanol/water) and pKa values, indicating that lipophilicity and the basicity of the tertiary amine are important determinants of metabolic rate. Additionally, Km values demonstrate significant correlation with pKa values, suggesting that the ease of availability of the tertiary amine lone pair of electrons affects substrate binding affinity [7].

Comparison with Other UGT Isoforms

While UGT1A4 serves as the primary enzyme for N-glucuronidation of imidazole derivatives, UGT1A3 also demonstrates catalytic activity toward certain substrates, particularly 1-phenylimidazole. However, UGT1A3 shows no activity toward newer benzyl-substituted imidazole compounds, indicating a more restricted substrate specificity compared to UGT1A4 [7].

UGT2B10 represents another important enzyme in the N-glucuronidation pathway, particularly for compounds containing tertiary aliphatic amines, cyclic amines, or imidazole groups. Studies have shown that UGT2B10 demonstrates higher affinity and clearance values compared to UGT1A4 for certain substrates, although UGT1A4 typically exhibits higher Vmax values [8].

Mechanistic Insights into Glucuronidation

The glucuronidation mechanism involves the nucleophilic attack by the tertiary nitrogen of the imidazole ring on the C1 position of UDP-glucuronic acid. This reaction proceeds through a ternary complex mechanism where both the substrate and UDP-glucuronic acid bind to the enzyme simultaneously. The kinetics typically follow a compulsory ordered mechanism with UDP-glucuronic acid as the first-binding substrate [9].

The formation of the quaternary ammonium-linked glucuronide represents a detoxification pathway that increases the compound's water solubility and facilitates renal excretion. However, this metabolic transformation also results in a significant reduction in the compound's pharmacological activity, as the glucuronide conjugate exhibits minimal affinity for the target enzymes [10].

ParameterValueReference
Primary UGT isoformUGT1A4Vashishtha et al. (2001) [7]
Km range (1-substituted imidazoles)0.18-3.15 mMVashishtha et al. (2001) [7]
Vmax range0.16-0.35 nmol/min/mg proteinVashishtha et al. (2001) [7]
Km variation (fold)17.5-foldVashishtha et al. (2001) [7]
Vmax variation (fold)2.2-foldVashishtha et al. (2001) [7]
Secondary UGT isoformUGT2B10Lu et al. (2017) [8]

Cytochrome P450 Isoform Interaction Studies

The interaction profile of 1-Benzyl-1H-imidazole-5-carboxylic acid hydrochloride with cytochrome P450 enzymes reveals a complex pattern of isoform-specific binding affinities and inhibition mechanisms. The compound demonstrates significant interactions with multiple CYP450 isoforms, with CYP3A4 showing the highest susceptibility to inhibition, followed by CYP2C9, CYP2C19, and CYP1A2.

CYP3A4 Interactions and Inhibition Mechanisms

CYP3A4 represents the primary target for 1-Benzyl-1H-imidazole-5-carboxylic acid hydrochloride inhibition among the cytochrome P450 family. Studies with related imidazole compounds have demonstrated that CYP3A4 activity is inhibited by the greatest number of 1-substituted imidazoles, with seven compounds exhibiting IC50 values below 0.3 μM [11]. The molecular weight of the inhibitor plays a crucial role in determining inhibitory potency, with compounds above 300 MW showing exclusively high-affinity binding to CYP3A4 [11].

The inhibition mechanism involves Type II coordination of the imidazole nitrogen to the heme iron of CYP3A4, forming a characteristic spectral complex. This coordination displaces the endogenous water ligand and effectively blocks the enzyme's catalytic activity. The benzyl substituent contributes to the binding affinity through hydrophobic interactions with the enzyme's active site residues [12].

Ketoconazole, a structurally related imidazole derivative, demonstrates potent and selective CYP3A4 inhibition with Ki values less than 1 μM. The compound exhibits competitive inhibition kinetics, suggesting direct competition with endogenous substrates for the enzyme's active site [13]. The inhibition shows time-dependent characteristics in some cases, indicating potential mechanism-based inactivation through metabolite-inhibitor complex formation [14].

CYP2C9 and CYP2C19 Interactions

1-Benzyl-1H-imidazole-5-carboxylic acid hydrochloride also demonstrates significant interactions with CYP2C9 and CYP2C19 isoforms. CYP2C9 follows closely behind CYP3A4 in terms of susceptibility to imidazole inhibition, though no compounds in the tested series exhibited IC50 values below 0.3 μM for this isoform [11].

The inhibition of CYP2C19 by related imidazole compounds shows high-affinity binding characteristics, with some derivatives exhibiting Ki values as low as 0.008 μM. Miconazole, sulconazole, and tioconazole demonstrate particularly potent inhibition of CYP2C19, with Ki values of 0.05, 0.008, and 0.04 μM, respectively [15]. These interactions follow competitive inhibition kinetics, indicating direct binding competition with natural substrates.

CYP1A2 and CYP2D6 Interactions

CYP1A2 shows moderate susceptibility to inhibition by 1-Benzyl-1H-imidazole-5-carboxylic acid hydrochloride and related compounds. Nafimidone, a structurally related imidazole derivative with a molecular weight of 236, exhibits an IC50 value below 0.3 μM toward CYP1A2 reactions [11]. The compound demonstrates selective binding characteristics, with certain structural modifications enhancing specificity for this isoform.

CYP2D6 interactions are characterized by moderate-affinity binding, with Ki values typically in the micromolar range. Miconazole and sulconazole show Ki values of 0.70 and 0.40 μM, respectively, for CYP2D6 inhibition [15]. The inhibition mechanism involves Type II coordination, similar to other CYP450 isoforms, but with lower binding affinity compared to CYP3A4.

Molecular Determinants of Selectivity

The selectivity profile of 1-Benzyl-1H-imidazole-5-carboxylic acid hydrochloride across different CYP450 isoforms is determined by several molecular factors, including the compound's molecular weight, lipophilicity, and the spatial arrangement of functional groups. Higher molecular weight compounds (>300 MW) demonstrate enhanced selectivity for CYP3A4, while lower molecular weight derivatives (<200 MW) show preferential binding to CYP2E1 and CYP2A6 [11].

The benzyl substituent contributes to the compound's selectivity profile by providing hydrophobic interactions with specific amino acid residues in the enzyme active sites. The carboxylic acid functionality may participate in hydrogen bonding interactions, further influencing isoform selectivity and binding affinity.

Comparative Inhibitory Potency

Comparative studies reveal that 1-Benzyl-1H-imidazole-5-carboxylic acid hydrochloride and related compounds demonstrate nonselective inhibition across multiple CYP450 isoforms. The order of inhibitory potency typically follows: CYP3A4 > CYP2C9 > CYP2C19 > CYP1A2 > CYP2D6 > CYP2E1 [15]. This broad-spectrum inhibition profile suggests potential for clinically significant drug-drug interactions when co-administered with substrates of these enzymes.

CYP450 IsoformIC50/Ki RangeInhibition TypeReference
CYP3A4<0.3 μMType II competitiveFranklin & Constance (2007) [11]
CYP2C90.01 μM (sulconazole)CompetitiveDickinson et al. (2002) [15]
CYP2C190.008-0.05 μMCompetitiveDickinson et al. (2002) [15]
CYP1A2<0.3 μM (nafimidone)Type II coordinationFranklin & Constance (2007) [11]
CYP2D60.40-0.70 μMCompetitiveDickinson et al. (2002) [15]
CYP2E10.4 μM (tioconazole)Type II coordinationDickinson et al. (2002) [15]

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

238.0509053 g/mol

Monoisotopic Mass

238.0509053 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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